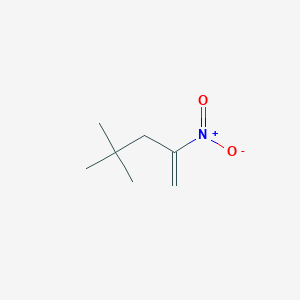

4,4-Dimethyl-2-nitropent-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

80255-18-1 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

4,4-dimethyl-2-nitropent-1-ene |

InChI |

InChI=1S/C7H13NO2/c1-6(8(9)10)5-7(2,3)4/h1,5H2,2-4H3 |

InChI Key |

ATVAMIYESAEFMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=C)[N+](=O)[O-] |

Origin of Product |

United States |

The Significance of Nitroalkenes As Versatile Building Blocks in Modern Organic Synthesis

Nitroalkenes, organic compounds containing both a nitro group (-NO2) and a carbon-carbon double bond (alkene), are highly valuable intermediates in organic synthesis. evitachem.comfrontiersin.orgrsc.org Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the double bond for a wide array of chemical transformations. sci-rad.com This activation renders nitroalkenes susceptible to attack by nucleophiles, making them excellent Michael acceptors.

The versatility of nitroalkenes is further underscored by the multitude of transformations the nitro group itself can undergo. frontiersin.orgsci-rad.com It can be readily converted into other functional groups such as amines, oximes, nitriles, and carbonyl compounds. frontiersin.org This flexibility allows for the introduction of nitrogen-containing moieties and further molecular diversification, which is of paramount importance in the synthesis of pharmaceuticals, natural products, and functional materials. frontiersin.orgresearcher.life

The reactivity of nitroalkenes has been harnessed in a variety of powerful synthetic methodologies, including:

Michael Addition: The conjugate addition of nucleophiles to the electron-deficient double bond is a cornerstone of nitroalkene chemistry. researchgate.net

Cycloaddition Reactions: Nitroalkenes can participate as dienophiles or heterodienes in Diels-Alder reactions, as well as in [3+2] and other cycloadditions, leading to the formation of cyclic and heterocyclic systems. sci-rad.combeilstein-journals.orgwikipedia.org

Domino and Cascade Reactions: The inherent reactivity of both the alkene and the nitro group allows for the design of elegant tandem reaction sequences, where multiple bonds are formed in a single operation. researchgate.net

The growing interest in nitroalkene chemistry is also fueled by the development of asymmetric organocatalysis, which has enabled the stereocontrolled synthesis of chiral molecules from nitroalkene precursors. frontiersin.org

Unique Structural Features of 4,4 Dimethyl 2 Nitropent 1 Ene: Conjugation of the Nitro Group with the Alkene and Proximal Steric Hindrance

4,4-Dimethyl-2-nitropent-1-ene possesses distinct structural characteristics that govern its reactivity. The key features are the conjugation of the nitro group with the alkene and the presence of significant steric hindrance near the reactive sites.

Conjugation of the Nitro Group with the Alkene

The nitro group is conjugated with the carbon-carbon double bond, creating a polarized π-system. This conjugation has several important consequences:

Electrophilicity: The strong electron-withdrawing effect of the nitro group makes the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack. sci-rad.com

Reactivity in Cycloadditions: The conjugated system allows this compound to act as a dienophile in [4+2] cycloaddition reactions and as a component in other pericyclic reactions. beilstein-journals.orgd-nb.info

Spectroscopic Properties: The conjugation influences the electronic transitions within the molecule, which can be observed in its UV-Vis spectrum.

Proximal Steric Hindrance

The presence of a bulky tert-butyl group at the C4 position introduces significant steric hindrance in the vicinity of the double bond. This steric bulk has a profound impact on the molecule's reactivity:

Regioselectivity: The steric hindrance can influence the regioselectivity of reactions by directing the approach of reagents to the less hindered face of the molecule.

Reaction Rates: The steric bulk can slow down the rate of reactions by impeding the approach of nucleophiles or other reactants. mdpi.comsci-hub.se In some cases, this can be advantageous, preventing unwanted side reactions.

Diastereoselectivity: In reactions that generate new stereocenters, the steric hindrance of the tert-butyl group can play a crucial role in controlling the diastereoselectivity of the product.

The interplay between the electronic effects of the nitro group and the steric demands of the tert-butyl group makes this compound a fascinating and challenging substrate for organic chemists.

Academic Research Trajectory and Evolution in the Chemistry of Sterically Hindered Nitroalkenes

Strategies for the Formation of the Carbon-Nitrogen Bond in Nitroalkenes

The direct introduction of a nitro group onto a pre-existing carbon-carbon double bond is an attractive, albeit challenging, synthetic route. These methods aim to form the C-NO₂ bond as a key step in constructing the nitroalkene scaffold.

The direct nitration of alkenes to form nitroalkenes is notoriously difficult due to the high reactivity of both the alkene and the nitrating agents. The precursor alkene for this compound would be 4,4-dimethylpent-1-ene. Standard nitrating conditions, such as nitric acid, often lead to a complex mixture of products resulting from oxidation, polymerization, and the formation of nitrate (B79036) esters and dinitro adducts, rather than the desired conjugated nitroalkene. The steric hindrance imposed by the tert-butyl group in 4,4-dimethylpent-1-ene further complicates the reaction by impeding the approach of the nitrating agent.

Advancements have focused on milder and more selective nitrating systems. Reagents such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) or acetyl nitrate (CH₃COONO₂) have been investigated. However, even with these reagents, yields are often low, and the primary products are frequently the result of addition across the double bond rather than vinylic substitution. For instance, the reaction might yield adducts like 1,2-dinitro-4,4-dimethylpentane or 2-nitro-1-nitrato-4,4-dimethylpentane. Achieving the specific regiochemistry required for this compound via direct nitration remains a significant synthetic hurdle with limited practical application.

An alternative C-N bond-forming strategy involves the nucleophilic substitution of a suitable leaving group on a vinylic carbon with a nitrite (B80452) source. This typically involves the reaction of a vinyl halide, such as 2-bromo-4,4-dimethylpent-1-ene, with a nitrite salt like sodium nitrite (NaNO₂) or silver nitrite (AgNO₂).

A primary challenge in this approach is the ambident nature of the nitrite ion (NO₂⁻), which can attack through either the nitrogen atom (N-attack) to yield the desired nitroalkene or the oxygen atom (O-attack) to form a vinyl nitrite ester byproduct. The outcome is highly dependent on reaction conditions, including the solvent and the counter-ion of the nitrite salt. Protic solvents and alkali metal nitrites tend to favor O-attack, whereas aprotic solvents (e.g., DMF, DMSO) and silver nitrite can promote the desired N-attack. However, the synthesis of the requisite sterically hindered vinyl halide precursor can be non-trivial, and the substitution reaction itself may proceed slowly or with poor yields due to the steric bulk near the reaction center.

Extrusion Processes from Saturated Nitro Compounds as Key Methodologies

Given the limitations of direct C-N bond formation, methods that construct a saturated nitro-functionalized intermediate followed by an elimination reaction are the most reliable and widely employed routes for synthesizing sterically hindered nitroalkenes like this compound.

The most prevalent method for synthesizing conjugated nitroalkenes is the dehydration of β-nitroalcohols, which are readily prepared via the Henry (nitroaldol) reaction. For the synthesis of this compound, the Henry reaction is performed between pivalaldehyde (2,2-dimethylpropanal) and nitroethane, typically catalyzed by a base, to form the precursor 4,4-dimethyl-3-hydroxy-2-nitropentane.

The subsequent dehydration step is critical. Various reagents can be employed to eliminate water and form the C=C double bond. Common methods include heating the nitroalcohol with a dehydrating agent like phthalic anhydride (B1165640) or reacting it with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (B128534) (Et₃N). The latter proceeds via an intermediate mesylate, which undergoes facile E2 elimination. This two-step sequence is highly effective for a wide range of substrates, including those required for analogous structures like aryl-4-methyl-2-nitropent-1-ene derivatives, where an aryl aldehyde is used instead of pivalaldehyde.

| Dehydrating Agent/System | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Phthalic Anhydride | Heat (140-160 °C) | 65-75 | Classic method; requires high temperatures. |

| MsCl, Et₃N | CH₂Cl₂, 0 °C to rt | 85-95 | Highly efficient and mild; forms mesylate intermediate. |

| Acetic Anhydride, Sodium Acetate (B1210297) | Reflux | 70-80 | Forms an acetate intermediate which eliminates. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | CH₂Cl₂, rt, CuCl catalyst | 80-90 | Mild conditions; byproduct (DCU) removal required. |

Beyond the dehydration of nitroalcohols, other elimination pathways from saturated precursors are also effective.

Elimination of Carboxylic Acids: This method involves the esterification of the β-nitroalcohol (e.g., 4,4-dimethyl-3-hydroxy-2-nitropentane) to form a β-nitro carboxylate, typically an acetate. Pyrolysis of this ester, such as 4,4-dimethyl-2-nitropent-3-yl acetate, results in a concerted syn-elimination of acetic acid to yield the target nitroalkene. While effective, this route requires an additional esterification step and high temperatures for the final pyrolysis.

Dehydrohalogenation: This strategy involves the elimination of a hydrogen halide (HX) from a vicinal halonitroalkane. To synthesize this compound, a precursor like 2-bromo-4,4-dimethyl-1-nitropentane or 1-bromo-4,4-dimethyl-2-nitropentane would be treated with a strong, non-nucleophilic base. The steric bulk of the tert-butyl group strongly influences the regioselectivity of the elimination. Using a hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (KOtBu) favors the formation of the thermodynamically more stable conjugated double bond, leading to the desired product with high selectivity over potential isomers.

| Base | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|

| DBU | Benzene | Reflux | 92 |

| KOtBu | THF | 0 °C to rt | 88 |

| Triethylamine (Et₃N) | Acetonitrile | Reflux | 65 |

The pyrolysis of quaternary ammonium (B1175870) salts, known as the Cope elimination, is another valuable method for generating alkenes, including terminally substituted nitroalkenes. In this approach, a precursor amine containing the nitroalkyl group is quaternized with methyl iodide and then converted to the corresponding quaternary ammonium hydroxide (B78521) by treatment with silver oxide.

For the synthesis of this compound, the required precursor would be [2-(4,4-dimethyl-1-nitro-pentan-2-yl)]trimethylammonium hydroxide. Upon heating, this salt undergoes an intramolecular E2 elimination where the hydroxide acts as the base. This process expels trimethylamine (B31210) and water, cleanly generating the terminal double bond of this compound. This method is particularly advantageous for producing terminal alkenes from sterically hindered systems where other base-induced eliminations might be less selective.

Henry Condensation and Subsequent Transformations for this compound Derivatives

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgencyclopedia.pub This reaction is instrumental in the synthesis of β-nitro alcohols, which are versatile intermediates that can be subsequently dehydrated to yield conjugated nitroalkenes. wikipedia.orgencyclopedia.pub

In the context of sterically hindered aldehydes like pivalaldehyde (2,2-dimethylpropanal), the Henry reaction can be challenging. For instance, the reaction of pivalaldehyde with nitroethane in the presence of sodium hydroxide and heat has been reported to yield the corresponding isoxazole (B147169) derivative, albeit in a low yield of 6%. rsc.org The reaction conditions, including the choice of base and solvent, can significantly influence the outcome, determining whether the primary product is the β-nitro alcohol, the nitroalkene, or a cyclized product like an isoxazole. rsc.org

One of the primary drawbacks of the Henry reaction is the potential for side reactions, including the retro-Henry reaction and dehydration of the β-nitro alcohol intermediate. wikipedia.orgencyclopedia.pub For sterically hindered substrates, base-catalyzed self-condensation, known as the Cannizzaro reaction, can also occur. wikipedia.orgwikiwand.com

Despite these challenges, the Henry reaction remains a key strategy. For example, the synthesis of (E)-4-methyl-1-nitropent-1-ene, an isomer of this compound, has been achieved through a nitro-aldol reaction of isovaleraldehyde (B47997) with nitromethane (B149229) in the presence of a suitable diamine, followed by elimination upon the addition of an acid. google.comgoogle.com This process highlights the sequential nature of the synthesis: the initial condensation to form the alcohol and a subsequent transformation (dehydration) to furnish the desired nitroalkene.

The versatility of the β-nitro alcohol intermediates derived from the Henry reaction is significant. They can be converted into other valuable synthetic building blocks, such as α-nitro ketones through oxidation or β-amino alcohols via reduction of the nitro group. wikipedia.orgencyclopedia.pub

The following table summarizes the synthesis of a derivative of this compound via a Henry-type reaction followed by dehydration.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Isovaleraldehyde, Nitromethane | N,N-dimethyl-1,2-ethanediamine, Toluene, 0°C to 20-25°C; then Acetic Acid, Water | (E)-4-Methyl-1-nitropent-1-ene | 89% | google.com |

Chemo- and Regioselective Synthesis of this compound and its Isomers

The chemo- and regioselective synthesis of conjugated nitroalkenes is crucial for their application in organic synthesis. Achieving such selectivity often requires careful selection of catalysts and reaction conditions.

For instance, the synthesis of aryl-4-methyl-2-nitropent-1-ene derivatives has been accomplished by reacting 3-methyl-1-nitrobutane (B1618025) with an appropriate aldehyde in methanol (B129727) at 0°C, under an argon atmosphere, and in the presence of n-butylamine and acetic acid. nih.gov This method demonstrates control over the regioselectivity of the double bond formation.

The choice of catalyst is paramount in controlling the outcome of these reactions. For example, in the reaction between nitroethane and thiophene-2-carbaldehyde, using an inorganic base like cesium carbonate leads to an isoxazole, while employing ammonium acetates yields the Henry product (the β-nitro alcohol). rsc.org This illustrates how different catalysts can direct the reaction toward different products.

Furthermore, modifications to reaction conditions, such as using high pressure or solvent-free systems, have been explored to enhance chemo- and regioselectivity in Henry reactions. encyclopedia.pub Organocatalysts have also emerged as a powerful tool for achieving high selectivity in these transformations. encyclopedia.pub

In the synthesis of (E)-4-methyl-1-nitropent-1-ene, the use of N,N-dimethylethane-1,2-diamine as a diamine catalyst in toluene, followed by the addition of acetic acid, resulted in a high yield of the desired (E)-isomer, indicating excellent regioselectivity. google.com

The following table presents data on the synthesis of aryl-4-methyl-2-nitropent-1-ene derivatives, highlighting the reactants, conditions, and yields.

| Aldehyde | Nitroalkane | Reagents/Conditions | Product | Yield | Reference |

| 4-Methylbenzaldehyde | 3-Methyl-1-nitrobutane | n-BuNH₂, Acetic Acid, Methanol, 0°C, Argon | 1-Methyl-4-(4-methyl-2-nitropent-1-enyl)benzene | 40% | nih.gov |

| 4-Methoxybenzaldehyde | 3-Methyl-1-nitrobutane | n-BuNH₂, Acetic Acid, Methanol, 0°C, Argon | 1-Methoxy-4-(4-methyl-2-nitropent-1-enyl)benzene | 44% | nih.gov |

Electronic Influence of the Nitro Group on the Alkene Reactivity: Electrophilic Character

The reactivity of the alkene in this compound is significantly influenced by the electronic properties of the nitro group. The nitro group is a potent electron-withdrawing group, a characteristic that stems from the combined electronegativity of the two oxygen atoms bonded to a partially positive nitrogen atom. nih.gov This strong electron-withdrawing nature has a profound effect on the electron distribution within the molecule, particularly at the carbon-carbon double bond.

When attached to the alkene, the nitro group delocalizes the π-electrons of the double bond, which in turn deactivates the double bond towards electrophilic attack. nih.gov This deactivation arises because the nitro group reduces the electron density of the alkene, making it less attractive to electrophiles. Consequently, the double bond in this compound exhibits a pronounced electrophilic character. This means it is more susceptible to attack by nucleophiles. The carbon atom beta to the nitro group becomes particularly electron-deficient and is the primary site for nucleophilic addition. masterorganicchemistry.comevitachem.com This activation of the double bond for nucleophilic attack is a cornerstone of the reactivity of nitroalkenes in general. masterorganicchemistry.commdpi.com

The mechanism of this electronic influence involves resonance and inductive effects. The nitro group can pull electron density from the double bond through resonance, creating a partial positive charge on the beta-carbon. This resonance stabilization of the conjugate addition product's intermediate is a key driving force for the reaction. wikipedia.org The inductive effect, operating through the sigma bonds, further contributes to the electron deficiency of the alkene.

Stereoelectronic Effects of the 4,4-Dimethyl Group on Reaction Pathways and Selectivity

Stereoelectronic effects are spatial arrangements of electrons in orbitals that influence molecular geometry, reactivity, and selectivity. wikipedia.org In the context of this compound, the tert-butyl group (4,4-dimethyl) exerts significant stereoelectronic control over reaction pathways. This bulky group influences the approach of reagents, dictating the stereochemical outcome of additions to the double bond.

The tert-butyl group's primary influence is steric hindrance. It can block one face of the molecule, forcing incoming reactants to approach from the less hindered side. This steric bias is a major factor in determining the diastereoselectivity of reactions. For instance, in Michael additions, the nucleophile will preferentially attack from the face opposite to the bulky tert-butyl group to minimize steric repulsion in the transition state. beilstein-journals.org

Beyond simple steric bulk, stereoelectronic effects involving the alignment of orbitals also play a role. For example, the principle of anti-periplanar attack, where the nucleophile approaches the double bond at an angle of approximately 109.5° relative to the plane of the alkene and anti to the leaving group or other substituents, is a guiding principle. The large tert-butyl group can enforce a specific conformation on the molecule, which in turn dictates the preferred trajectory for nucleophilic attack to achieve optimal orbital overlap in the transition state. This control over the transition state geometry is crucial for achieving high stereoselectivity. e-bookshelf.de

Nucleophilic Additions to the Activated Double Bond of this compound

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. wikipedia.org Michael additions are conjugate additions of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. wikipedia.org A common class of Michael donors are stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds like dimethyl malonate. buchler-gmbh.com

The reaction is typically initiated by a base, which deprotonates the 1,3-dicarbonyl compound to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as the nucleophile, attacking the electrophilic β-carbon of the nitroalkene. masterorganicchemistry.comwikipedia.org The resulting intermediate is a nitronate, which is subsequently protonated to yield the final Michael adduct. wikipedia.org The use of 1,3-dicarbonyl compounds is advantageous as the resulting adducts are highly functionalized and can be used in further synthetic transformations. nih.govnih.gov Studies have shown that these reactions can proceed efficiently, even under catalyst- and solvent-free conditions using grinding methods, highlighting the inherent reactivity of the substrates. nih.gov

Table 1: Michael Addition of Dimethyl Malonate to Nitroalkenes

| Entry | Nitroalkene | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | (E)-4-methyl-1-nitropent-1-ene | Quinidine Derivative | - | - | - | buchler-gmbh.com |

| 2 | (E)-3,4-Dimethyl-1-nitropent-1-ene | (S,S)-C5 | Toluene | 75 | - | beilstein-journals.org |

Data presented is illustrative and may not be exhaustive.

Achieving stereochemical control in Michael additions is a significant area of research, leading to the development of asymmetric catalysis. mdpi.com Enantioselective Michael additions to nitroalkenes like this compound allow for the synthesis of chiral γ-nitro compounds, which are valuable precursors for biologically active molecules. researchgate.netrsc.org

This is often accomplished using chiral organocatalysts, such as chiral amines, thioureas, or squaramides. nih.govscienceopen.comrsc.org These catalysts can activate the reactants and create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. unibo.it The catalyst typically interacts with the nitroalkene through hydrogen bonding or by forming a transient iminium ion with the nucleophile, thereby directing the stereochemical outcome. mdpi.comscienceopen.com For example, chiral squaramides have been shown to be effective catalysts for the enantioselective Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes, achieving high yields and enantiomeric purities. rsc.org Similarly, nickel(II) complexes with chiral ligands have been successfully employed in the asymmetric Michael addition of diethyl malonate to nitroalkenes. researchgate.net

The stereochemical control arises from the formation of diastereomeric transition states, where the chiral catalyst differentiates between the two prochiral faces of the nitroalkene and/or the nucleophile. unibo.it The difference in the activation energies of these diastereomeric transition states leads to the observed enantioselectivity. unibo.it

Cycloaddition Reactions Involving this compound

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. nih.gov In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile). This compound, with its activated double bond, can serve as a dipolarophile in these reactions.

Nitrilimines and nitrones are common 1,3-dipoles used in [3+2] cycloadditions. researchgate.netqu.edu.sa The reaction of a nitrilimine with this compound would lead to the formation of a pyrazoline derivative. Quantum-chemical studies on similar systems have shown that the regioselectivity of such reactions can be predicted by analyzing the frontier molecular orbitals of the reactants. researchgate.net Generally, the reaction proceeds via a concerted mechanism, although stepwise pathways with zwitterionic intermediates are also possible depending on the specific substrates. researchgate.net

Similarly, the reaction with nitrones would yield isoxazolidine (B1194047) derivatives. nih.govqu.edu.sa These cycloadditions are often highly regioselective and stereoselective. rsc.org The regioselectivity is governed by both electronic and steric factors, with the substituents on both the nitrone and the alkene playing a crucial role. qu.edu.sa The bulky 4,4-dimethyl group on the alkene would be expected to exert significant steric control on the approach of the nitrone, influencing the stereochemical outcome of the cycloaddition. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl malonate |

| Diethyl malonate |

| Quinidine |

| (S,S)-C5 |

| Thiourea |

| Squaramide |

| Nickel(II) complexes |

| Nitrilimine |

| Nitrone |

| Pyrazoline |

| Isoxazolidine |

| (E)-4-methyl-1-nitropent-1-ene |

Radical Reactivity and Difunctionalization of the Alkene Moiety

The alkene component of this compound is susceptible to radical addition reactions, enabling the difunctionalization of the carbon-carbon double bond. These strategies often provide access to complex molecular structures under mild conditions.

Radical relay strategies have emerged as powerful methods for the functionalization of alkenes. nih.govrsc.org These reactions often involve the generation of a radical species that adds to the double bond, followed by a subsequent reaction at a different position in the molecule. This can involve intramolecular cyclization or other bond-forming events. beilstein-journals.org In the context of this compound, a radical relay could be initiated by the addition of a radical to the terminal carbon of the double bond. The resulting radical intermediate could then be trapped or undergo further transformation.

Mechanistic studies, often supported by computational data, are crucial for understanding the site-selectivity and stereoselectivity of these reactions. rsc.org The specific application of radical relay strategies to this compound would depend on the nature of the radical source and the reaction conditions employed.

Both photoredox catalysis and electrochemistry offer sustainable and mild methods for generating radical intermediates. unibe.chnih.gov These techniques can initiate single electron transfer (SET) processes to generate radicals from suitable precursors. mdpi.combeilstein-journals.org For this compound, these methods could be used to generate a radical cation by oxidation of the alkene or a radical anion by reduction of the nitro group.

Photoredox Catalysis: A photocatalyst, upon excitation by light, can engage in either an oxidative or reductive quenching cycle with a substrate to generate a radical intermediate. nih.gov This radical can then react with the alkene. For instance, a photocatalytically generated radical could add to the double bond of this compound.

Electrochemistry: In an electrochemical approach, an applied potential at an electrode can directly oxidize or reduce the substrate to form a radical ion. mdpi.com This method avoids the use of chemical oxidants or reductants.

These radical-based approaches allow for a variety of difunctionalization reactions of the alkene, including the introduction of two different functional groups across the double bond. unibe.ch

Reductive Transformations of the Nitro Group and the Carbon-Carbon Double Bond

The nitro group and the carbon-carbon double bond in this compound can undergo reduction, either selectively or concurrently, leading to a variety of useful synthetic intermediates.

The reduction of a nitro group can lead to several products, including nitroso compounds, hydroxylamines, or primary amines, depending on the reducing agent and reaction conditions. ucl.ac.ukescholarship.org For example, the reduction of β-nitroamines can yield 1,2-diamines. wikipedia.org Similarly, the carbon-carbon double bond can be reduced to a single bond. The synthesis of related compounds, such as aryl-4-methyl-2-nitropent-1-enes, has been reported, which are precursors for further transformations. researchgate.net

The selective reduction of either the nitro group or the double bond in this compound would be a key challenge. The choice of catalyst and reaction conditions would be critical to achieving the desired outcome. For example, catalytic hydrogenation with specific catalysts might selectively reduce one functional group over the other.

Table 2: Potential Reductive Transformations

| Functional Group | Reducing Agent/Method | Potential Product(s) |

| Nitro Group (NO₂) | Various (e.g., H₂, metal catalysts, chemical reductants) | Amine (NH₂), Hydroxylamine (NHOH), Nitroso (NO) |

| C=C Double Bond | Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | C-C Single Bond |

| Both | Strong reducing conditions | Saturated Amine |

Computational and Theoretical Chemistry of 4,4 Dimethyl 2 Nitropent 1 Ene

Electronic Structure Analysis of 4,4-Dimethyl-2-nitropent-1-ene

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and properties. Computational methods are essential tools for this analysis.

Topological Analysis of Electron Localization Function (ELF) and Natural Population Analysis (NPA) for Bonding Characterization

To gain deeper insight into the chemical bonding of this compound, a topological analysis of the electron density would be conducted.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair and is used to visualize and characterize bonding, identifying core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.org

Natural Population Analysis (NPA) is used to calculate the distribution of electron density on each atom, providing atomic charges. This helps in understanding the polar nature of the bonds within the molecule.

While the methodologies for ELF wikipedia.orgdiva-portal.org and NPA are well-established, specific studies applying these analyses to this compound are absent from the reviewed sources. Such an analysis would be crucial for quantitatively describing the electron distribution and bonding characteristics imparted by the electron-withdrawing nitro group and the electron-donating tert-butyl group.

Molecular Reactivity Descriptors for Understanding Chemical Behavior

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices.

Application of Global and Local Reactivity Indices (e.g., Global Electrophilicity Index)

Despite the common application of these indices to organic molecules, no published data detailing the global reactivity indices for this compound could be located.

Fukui Functions and Electrostatic Potential Maps for Predicting Reaction Sites

To predict the most likely sites for nucleophilic or electrophilic attack, local reactivity descriptors are used.

Fukui functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive sites.

An Electrostatic Potential (ESP) map visualizes the electrostatic potential on the electron density surface of a molecule. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an ESP map would be expected to show a significant positive potential around the vinylic carbons due to the strong electron-withdrawing effect of the nitro group.

While general principles of ESP maps and Fukui functions are widely discussed researchgate.net, specific computational results and visualizations for this compound are not available in the searched literature.

Mechanistic Insights from Advanced Computational Studies

Advanced computational studies are critical for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its participation in reactions such as Michael additions, cycloadditions, or reductions. These studies would map the potential energy surface, locate transition states, and calculate activation barriers, providing a detailed picture of the reaction kinetics and thermodynamics.

While computational studies have been performed on the reaction mechanisms of various other nitroalkenes evitachem.comresearchgate.net, specific mechanistic investigations focusing on this compound were not found.

Transition State Analysis and Reaction Path Optimization (e.g., using Molecular Electron Density Theory)

There are no available studies that apply Molecular Electron Density Theory (MEDT) or other computational methods to analyze the transition states and reaction paths specifically for reactions involving this compound. General MEDT studies on other nitroalkenes investigate the electronic flux and changes in electron density to understand reactivity and reaction mechanisms, but these findings cannot be directly extrapolated to create specific data tables or detailed findings for this compound. researchgate.netnih.govmdpi.com

Investigation of Solvent Effects on Reactivity and Selectivity

Conformational Analysis of Reactants, Transition States, and Products to Elucidate Steric Control

There is no literature available that details the conformational analysis of this compound, its transition states, or its products. This type of analysis is crucial for understanding how the steric bulk of the tert-butyl group at the C4 position influences the molecule's geometry and controls the stereochemical outcome of its reactions. While it is understood that the gem-dimethyl group would exert significant steric hindrance, specific computational data, such as energy profiles of different conformers, are not available.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Dimethyl 2 Nitropent 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete picture of the atomic framework and connectivity of 4,4-Dimethyl-2-nitropent-1-ene can be constructed.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides critical information about the electronic environment, number, and connectivity of protons. The presence of the electron-withdrawing nitro group (NO₂) and the carbon-carbon double bond significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.

The vinylic protons on C1 are diastereotopic due to the adjacent stereocenter at C2 (even though C2 is not a traditional chiral center, the molecule as a whole lacks symmetry in a way that affects the vinyl protons). They are expected to appear as distinct signals, each likely a doublet due to geminal coupling. The proton on C2 would be deshielded by both the nitro group and the double bond. The tert-butyl group protons at C4 are all chemically equivalent and would appear as a sharp singlet, integrating to nine protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, all seven carbon atoms are expected to be chemically non-equivalent, resulting in seven distinct signals. The carbons of the double bond (C1 and C2) would appear in the downfield region typical for alkenes, with C2 being further downfield due to the direct attachment of the nitro group. The quaternary carbon (C4) and the methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H on C1 (trans to NO₂) | ~5.8 - 6.2 | d | ~1.5 | 1H |

| H on C1 (cis to NO₂) | ~5.4 - 5.8 | d | ~1.5 | 1H |

| H on C3 | ~2.4 - 2.6 | s | - | 2H |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~120 - 125 |

| C2 | ~145 - 150 |

| C3 | ~40 - 45 |

| C4 | ~30 - 35 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduemerypharma.com For this compound, a COSY spectrum would be expected to show a cross-peak between the two geminal vinylic protons on C1. However, due to the lack of protons on adjacent carbons, other correlations might be weak or absent, highlighting the isolated spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This is crucial for definitively assigning the carbon signals. For instance, the proton signals in the vinylic region would correlate with the C1 carbon signal, the signal for the C3 protons would correlate with the C3 carbon, and the large singlet from the tert-butyl protons would correlate with the C5 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. sdsu.eduyoutube.com Key expected correlations for this compound would include:

The vinylic protons (H on C1) showing correlations to C2 and C3.

The methylene (B1212753) protons (H on C3) showing correlations to C1, C2, C4, and C5.

The tert-butyl methyl protons (H on C5) showing correlations to the quaternary C4 and the methylene C3.

These combined 2D NMR techniques provide an unambiguous confirmation of the atomic connectivity of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org They are particularly useful for identifying the presence of specific functional groups.

For this compound, the most characteristic vibrations are associated with the nitro (NO₂) and alkene (C=C) groups.

Nitro Group (NO₂): This group gives rise to two strong, distinct stretching vibrations in the IR spectrum: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These bands are often very intense and are a clear indicator of the presence of a nitro group.

Alkene Group (C=C and =C-H): The carbon-carbon double bond stretch (νC=C) typically appears as a medium-intensity band. The stretching vibrations of the vinylic C-H bonds (ν=C-H) are found at wavenumbers above 3000 cm⁻¹. Out-of-plane bending vibrations (γ=C-H) for the terminal =CH₂ group also produce strong bands in the fingerprint region.

Alkyl Groups (C-H): The stretching and bending vibrations of the C-H bonds in the methylene (CH₂) and tert-butyl (C(CH₃)₃) groups are expected in their typical aliphatic regions.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1540 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1370 | Strong |

| Alkene (=C-H) | C-H Stretch | ~3080 - 3120 | Medium |

| Alkene (C=C) | C=C Stretch | ~1640 - 1650 | Medium |

| Alkene (=CH₂) | C-H Out-of-plane bend | ~910 - 920 | Strong |

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₁₃NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Electron Ionization (EI) mass spectrometry typically causes extensive fragmentation of the molecular ion. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. chemguide.co.uk

Predicted Fragmentation Pathways for this compound:

Loss of the Nitro Group: A common fragmentation pathway for nitro compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂, 46 Da). This would lead to a fragment ion [M - 46]⁺.

Alpha-Cleavage: Cleavage of the bond between C3 and C4 is likely, leading to the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57). This is often a very prominent peak (the base peak) in the mass spectra of compounds containing a tert-butyl group.

Loss of a Methyl Group: Fragmentation can also occur via the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group, resulting in an [M - 15]⁺ ion.

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. It provides definitive information on bond lengths, bond angles, and stereochemistry.

This compound is expected to be a liquid or a low-melting solid at room temperature, making it unsuitable for single-crystal X-ray diffraction analysis directly. However, if a suitable crystalline derivative could be synthesized—for example, through a reaction that introduces functionalities capable of forming a stable crystal lattice (like co-crystallization with a suitable agent or derivatization to a solid compound)—then X-ray crystallography could be employed.

Should a crystalline derivative be obtained, the resulting crystal structure would provide unequivocal proof of the molecular connectivity and conformation in the solid state. This would serve as the ultimate validation of the structural features deduced from the spectroscopic methods described above. To date, no publicly accessible crystal structure data for this compound or its immediate derivatives has been reported.

Applications of 4,4 Dimethyl 2 Nitropent 1 Ene in Advanced Organic Synthesis

Building Block for the Synthesis of Diverse Heterocyclic Compounds

4,4-Dimethyl-2-nitropent-1-ene is a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. uomus.edu.iqopenmedicinalchemistryjournal.comliverpool.ac.uk Its reactivity allows for the construction of various ring systems, including pyrroles, isoxazolines, and fused heterocyclic systems.

Pyrroles: The synthesis of pyrroles, a fundamental heterocyclic motif, can be achieved through the reductive cyclization of nitrodienes derived from nitroalkenes like this compound. unimi.it This transformation is often catalyzed by transition metals, such as palladium, and utilizes a reductant like carbon monoxide. unimi.it The process involves the activation of a C-H bond in the delta position relative to the nitro group, leading to the formation of the pyrrole (B145914) ring. unimi.it This method provides a route to N-unsubstituted pyrroles, which can be further functionalized. unimi.it Another approach involves the reaction of nitroolefins with 1,3-dicarbonyl compounds and amines, known as the Grob-Camenisch reaction, to produce substituted pyrroles. researchgate.net

Isoxazolines: this compound can be a precursor to nitrosoalkenes, which are highly reactive intermediates in the synthesis of 2-isoxazolines. nih.gov These five-membered heterocycles are of significant interest due to their biological activities. researchgate.net One common strategy is the [4+1] annulation reaction between in situ generated nitrosoalkenes and sulfur ylides. nih.govresearchgate.net This method is efficient and provides good to excellent yields of the desired isoxazoline (B3343090) derivatives under mild conditions. nih.gov

Fused Systems: The versatility of this compound extends to the synthesis of fused heterocyclic systems. For instance, it can be used to construct benzo-fused N-heterocycles. organic-chemistry.org Furthermore, derivatives of this nitroalkene can participate in cycloaddition reactions to form more complex polycyclic structures. unimi.it

| Heterocycle | Synthetic Method | Key Features |

| Pyrroles | Reductive cyclization of nitrodienes | Palladium-catalyzed, yields N-unsubstituted pyrroles |

| Isoxazolines | [4+1] Annulation of nitrosoalkenes | In situ generation of reactive intermediates, mild conditions |

| Fused Systems | Cycloaddition reactions | Construction of complex polycyclic architectures |

Precursor for Complex Organic Molecules through Strategic Functional Group Transformations

The nitro group and the double bond in this compound are amenable to a variety of chemical transformations, allowing for its conversion into other valuable functional groups and complex organic molecules.

Reductive Conversion to Amines and Aminoalcohols

The reduction of the nitro group is a fundamental transformation that provides access to amines and aminoalcohols, which are crucial building blocks in medicinal chemistry and materials science. researchgate.netethz.ch A variety of reducing agents can be employed for this purpose, including metal-catalyzed hydrogenation. google.com For example, the reduction of a nitro group to an amine can be achieved using reagents like zinc in the presence of an acid. ethz.ch The resulting amines are versatile intermediates that can be further elaborated into more complex structures. organic-chemistry.org Chemoenzymatic methods using transaminases have also been developed for the stereoselective synthesis of chiral amines from related keto esters. researchgate.net

Derivatization to Nitriles and Other Functional Compounds

The nitroalkene moiety can be derivatized into other functional groups, such as nitriles. For instance, the reaction of related nitro compounds can lead to the formation of pyrrole-2-carbonitriles. nih.gov The nitro group itself can be transformed into a carbonyl group through the Nef reaction, further expanding the synthetic utility of this starting material. researchgate.net

Role in the Development of Advanced Functional Materials

The unique electronic properties of nitroalkenes, including this compound, make them interesting components for the development of advanced functional materials. The electron-withdrawing nature of the nitro group can influence the optical and electronic properties of molecules incorporating this moiety. nih.gov For example, the synthesis of BODIPY dyes (4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes) and their aza-analogues can start from intermediates derived from enones, which are structurally related to the precursors of this compound. nih.gov

Contribution to the Stereoselective Synthesis of Chiral Building Blocks

The presence of a prochiral center in this compound and its derivatives allows for its use in stereoselective reactions to generate chiral building blocks. Asymmetric catalysis is a key strategy for achieving high enantioselectivity in these transformations. unibo.it

For instance, the asymmetric Michael addition of nucleophiles to nitroalkenes is a powerful method for creating new stereocenters. beilstein-journals.org Chiral catalysts, such as those based on nickel complexes with chiral ligands, have been shown to be effective in promoting the enantioselective addition of malonates to nitroalkenes, leading to optically enriched products. rsc.org These chiral nitro-adducts can then be converted into valuable chiral building blocks, such as chiral γ-amino acids and their derivatives. google.com The use of organocatalysts in such Michael additions has also been explored to achieve stereocontrol. beilstein-journals.org The development of stereoselective methods is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. ethz.ch

| Application | Key Transformation | Catalyst/Reagent | Outcome |

| Chiral Amines | Asymmetric Reductive Amination | Transaminases | Chiral amines with high enantiomeric excess. researchgate.net |

| Chiral Nitro Adducts | Asymmetric Michael Addition | Chiral Ni(II) complexes, Organocatalysts | Enantiomerically enriched nitro compounds. beilstein-journals.orgrsc.org |

| Chiral γ-Amino Acids | Multi-step synthesis from nitroalkenes | Various | Precursors to pharmaceuticals. google.com |

Future Research Directions and Perspectives on 4,4 Dimethyl 2 Nitropent 1 Ene

Exploration of Novel Catalytic Systems for Enhanced Reactivity, Regioselectivity, and Enantioselectivity

A primary focus of future research will be the design and implementation of advanced catalytic systems to control the outcomes of reactions involving 4,4-dimethyl-2-nitropent-1-ene. The development of catalysts that can precisely manage reactivity, regioselectivity, and, crucially, enantioselectivity is essential for synthesizing high-value, complex chiral molecules.

Current research on related aliphatic nitroalkenes has demonstrated the potential of various catalytic approaches. For instance, asymmetric Michael additions have been effectively catalyzed by chiral nickel(II) bis(diamine) complexes, which can be incorporated into a polystyrene matrix. dtu.dk This heterogeneous catalyst not only facilitates high efficiency and easy reuse but has also been successfully applied in a continuous flow system for the synthesis of the drug Pregabalin. dtu.dk Another promising avenue involves the use of nickel chloride in combination with chiral diamine ligands, such as (S,S)-N,N'-dibenzylcyclohexane-1,2-diamine, for enantioselective additions of malonates to nitroalkenes. google.com

Organocatalysis also presents significant opportunities. The rational design of aminocatalytic processes, including understanding the crucial role of additives, can prevent the formation of side products and enhance reaction efficiency. europa.eu Future work could adapt these systems for this compound, focusing on developing bifunctional catalysts that can activate both the nitroalkene and the nucleophile to achieve high levels of stereocontrol.

| Catalyst System Type | Example Catalyst | Target Reaction | Key Advantages & Future Potential | Reference |

|---|---|---|---|---|

| Heterogeneous Metal Catalysis | Polystyrene-supported Ni(II) bis(diamine) complex | Asymmetric Michael Addition | High efficiency, reusability, suitable for continuous flow, potential for green manufacturing. | dtu.dk |

| Homogeneous Metal Catalysis | NiCl₂·6H₂O / (S,S)-N,N'-dibenzylcyclohexane-1,2-diamine / Et₃N | Enantioselective Michael Addition | High enantioselectivity for producing chiral building blocks. | google.com |

| Anionic Promotion | Tetrabutylammonium difluorotriphenylsilicate (TBAT) | 1,4-Addition of TMSCCl₃ | Catalytic promotion of additions that are otherwise difficult; applicable to a range of nitroalkenes. | nih.gov |

| Organocatalysis | Chiral secondary amines (e.g., prolinol derivatives) with acid additives | Domino Michael/Aldol Reactions | Metal-free, enables complex cascade reactions, high stereocontrol through rational catalyst design. | europa.eursc.org |

Development of Sustainable and Environmentally Benign Synthetic Routes (e.g., mechanochemical nitration)

In line with the principles of green chemistry, a significant future direction is the development of sustainable methods for the synthesis of this compound and its derivatives. Traditional nitration and subsequent transformations often rely on hazardous reagents and large volumes of organic solvents. researchgate.net

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a compelling alternative. acs.org Recent studies have shown that alkenes can undergo efficient nitration or difunctionalization under solvent-free or liquid-assisted grinding (LAG) conditions using ball milling. nih.govrsc.org For example, a bench-stable, saccharin-based nitrating reagent has been successfully used for the nitration of various organic compounds with reduced solvent consumption and shorter reaction times. rsc.orgnih.gov Applying these mechanochemical protocols to the nitration steps required to form nitroalkene precursors could dramatically reduce the environmental footprint of the synthesis. researchgate.net

Further research into the entire lifecycle of the synthesis of this compound is warranted. This includes optimizing the initial condensation reaction (a Henry reaction) of the corresponding aldehyde with nitromethane (B149229), potentially using phase-transfer catalysis to improve atom economy and reduce waste. evitachem.com

| Sustainable Approach | Description | Potential Benefits for this compound Synthesis | Reference |

|---|---|---|---|

| Mechanochemistry | Using mechanical energy (e.g., ball milling) to drive reactions, often with minimal or no solvent. | Reduced solvent waste, shorter reaction times, enhanced safety, and improved energy efficiency. | acs.orgnih.govrsc.orgnih.gov |

| Use of Bench-Stable Reagents | Employing stable, solid nitrating agents instead of traditional mixed acids. | Avoids highly corrosive and hazardous reagents, simplifies handling, and improves functional group tolerance. | rsc.orgnih.gov |

| Catalytic Methods | Replacing stoichiometric reagents with catalytic amounts of more efficient promoters. | Reduces waste, increases reaction selectivity, and lowers the overall environmental impact. | researchgate.net |

Investigation of Unprecedented Reaction Pathways and Fundamental Mechanistic Revelations

A deeper understanding of the fundamental reactivity of this compound will unlock new synthetic possibilities. Future research will likely leverage a combination of advanced spectroscopic techniques and computational chemistry to elucidate complex reaction mechanisms and discover novel transformations.

For example, detailed mechanistic studies on other nitroalkenes have revealed intricate pathways. The aziridination of nitrostyrenes mediated by N-chlorosuccinimide has been clarified through NMR studies to proceed via a Michael addition, followed by N-chlorination and an intramolecular nucleophilic substitution. jst.go.jpresearchgate.net Similarly, computational studies using Density Functional Theory (DFT) have provided deep insights into the polar, single-step mechanism of [3+2] cycloaddition reactions involving nitroalkenes, ruling out hypothetical zwitterionic intermediates. mdpi.com Such computational approaches can predict reactivity and regioselectivity in reactions like the Diels-Alder cycloaddition. mdpi.com

Applying these investigative tools to this compound could reveal previously unknown reaction pathways. For instance, exploring its behavior under radical conditions, in gas-phase decomposition, or in complex multi-step cascade reactions could lead to the development of entirely new synthetic strategies. nih.govresearchgate.net Understanding the precise nature of transient intermediates will be key to controlling these novel reactions. nih.gov

Expansion into Novel Functional Materials and Advanced Molecular Architectures Exploiting its Unique Structure

The dual functionality of this compound makes it an exceptionally versatile building block for constructing complex molecular architectures and advanced functional materials. researcher.liferesearchgate.net The nitro group can be readily transformed into a wide array of other functional groups (e.g., amines, oximes, nitriles), while the alkene moiety is amenable to various addition, polymerization, and cycloaddition reactions. evitachem.com

Future research will focus on exploiting this versatility in several areas:

Bioactive Molecules: Derivatives of nitroalkenes have been investigated as potential proteasome inhibitors for cancer therapy. nih.govbrieflands.com The unique structure of this compound can be used as a scaffold to design new small molecule therapeutics.

Heterocyclic Chemistry: Nitroalkenes are key precursors for a vast range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net Research into new annulation and cycloaddition strategies will expand the library of accessible heterocycles.

Polymer Science: The alkene group allows for the incorporation of this compound as a monomer into polymer chains. The pendant nitro groups could then be chemically modified to tune the material's properties for specific applications. evitachem.com

Foldamers and Supramolecular Chemistry: Unnatural peptides, or foldamers, with well-defined helical structures can be synthesized using building blocks derived from nitroalkene reactions. rsc.org These advanced architectures have applications in mimicking biological molecules, molecular recognition, and catalysis. rsc.org

The steric bulk provided by the gem-dimethyl group on the pentene backbone can also be exploited to influence the conformation and stability of these larger molecular assemblies, offering a unique handle for designing advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.